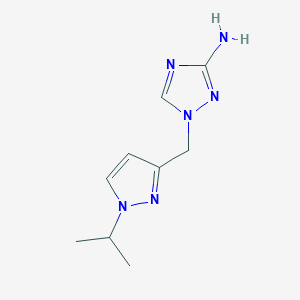
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid is an organic compound that belongs to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis. This compound is characterized by the presence of an ethoxycarbonyl group and a carboxylic acid group attached to the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylpiperidine.
Ethoxycarbonylation: The 1-methylpiperidine is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to introduce the ethoxycarbonyl group.
Carboxylation: The resulting intermediate is further carboxylated using carbon dioxide under high pressure and temperature conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Piperidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can engage in hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Ethoxycarbonyl)-1-ethylpiperidine-4-carboxylic acid
- 4-(Methoxycarbonyl)-1-methylpiperidine-4-carboxylic acid
- 4-(Ethoxycarbonyl)-1-methylpyrrolidine-4-carboxylic acid
Uniqueness
4-(Ethoxycarbonyl)-1-methylpiperidine-4-carboxylic acid is unique due to its specific substitution pattern on the piperidine ring. The presence of both an ethoxycarbonyl group and a carboxylic acid group provides distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H17NO4 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-ethoxycarbonyl-1-methylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-3-15-9(14)10(8(12)13)4-6-11(2)7-5-10/h3-7H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
FYNXVLQLJULCBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


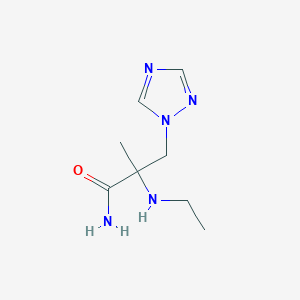
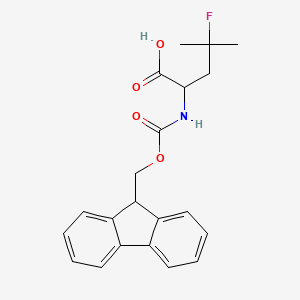
![2'-Chloro-6'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13632839.png)
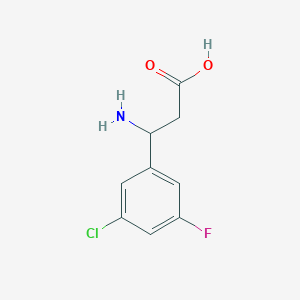

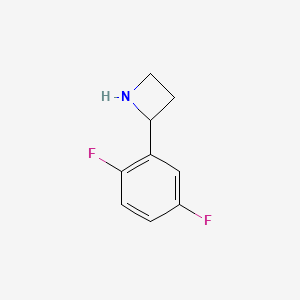
![2-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13632856.png)
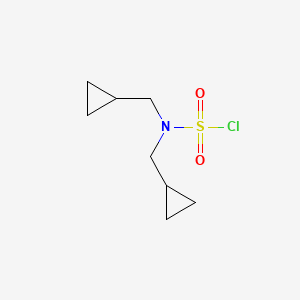
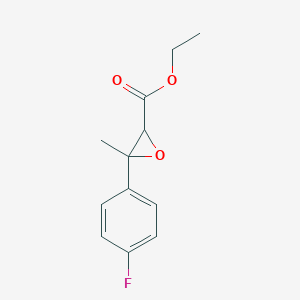
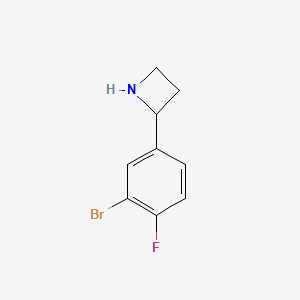
![3-{Spiro[2.2]pentan-1-yl}propan-1-ol](/img/structure/B13632885.png)

